BenchChemオンラインストアへようこそ!

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane

Medicinal Chemistry Druglikeness Permeability Prediction

This tri-substituted pyrazole-3-carboxamide azepane is a structurally unique screening compound distinguished by a CNS-favorable profile: zero HBD, TPSA 47.4 Ų, and XLogP3 4.5. Occupying lead-like space (MW 393.5 Da, 5 rotatable bonds), it avoids the higher molecular weight of piperazine analogs (>456 Da). The non-fluorinated azepane ring provides a baseline for conformational SAR studies, while the benzyloxy C4-substituent serves as a lipophilicity reference for matched-pair alkoxy analog exploration. Ideal for inclusion in CNS-targeted and lead-like screening decks.

Molecular Formula C23H24FN3O2
Molecular Weight 393.462
CAS No. 1210193-59-1
Cat. No. B2660498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane
CAS1210193-59-1
Molecular FormulaC23H24FN3O2
Molecular Weight393.462
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H24FN3O2/c24-19-10-12-20(13-11-19)27-16-21(29-17-18-8-4-3-5-9-18)22(25-27)23(28)26-14-6-1-2-7-15-26/h3-5,8-13,16H,1-2,6-7,14-15,17H2
InChIKeyDHBIAAIITNQFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane (CAS 1210193-59-1): Procurement-Relevant Structural and Physicochemical Profile


1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane is a fully synthetic, tri-substituted pyrazole derivative supplied as a screening compound by Life Chemicals (catalog F5069-0421) . It belongs to the class of pyrazole-3-carboxamide azepanes and is distinguished by its specific substitution pattern: a 4-fluorophenyl group at pyrazole N1, a benzyloxy ether at pyrazole C4, and an azepane amide at the C3-carbonyl. Its computed physicochemical profile includes a molecular weight of 393.5 g/mol, XLogP3 of 4.5, and a topological polar surface area (TPSA) of 47.4 Ų [1]. No quantitative bioactivity data have been deposited in PubChem for this compound as of the latest release [1]; its selection value arises from the unique combination of these structural features relative to close analogs available from the same screening library.

Why 1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane Cannot Be Substituted by Other Pyrazole-3-carbonyl Building Blocks


Although a structural core of 1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl is shared among multiple screening compounds, the specific identity of the C4-alkoxy group and the tertiary amide partner exerts non-linear effects on lipophilicity, hydrogen-bond capacity, and topological surface area [1]. For instance, replacing the seven-membered azepane ring with a piperazine or morpholinoethyl carboxamide increases the hydrogen-bond acceptor count by 1–2 and raises TPSA by ≥10 Ų [2], which can independently shift a compound's predicted pharmacokinetic behaviour. Consequently, substituting this compound with an apparently similar analog from the same library without head-to-head data risks introducing an unquantified change in molecular recognition or permeability profiles. The evidence below quantifies these differences where data exist and explicitly marks inferential limits.

Quantitative Differentiation Evidence for 1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane vs. Closest Structural Analogs


Reduced Topological Polar Surface Area and Hydrogen-Bond Donor Count Compared to the Carboxylic Acid Precursor

The target compound eliminates the hydrogen-bond donor (HBD) and one hydrogen-bond acceptor (HBA) present in its direct synthetic precursor 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1172254-39-5), resulting in a TPSA decrease of 17.0 Ų (47.4 vs. 64.4 Ų) and an increase in XLogP3 of 1.2 log units (4.5 vs. 3.3) [1][2]. These differences are fully computed from PubChem 2025.09.15 release data.

Medicinal Chemistry Druglikeness Permeability Prediction

Azepane Amide vs. Piperazine-Based Analogs: Conformational Flexibility and Hydrogen-Bond Acceptor Proliferation

The target compound incorporates an azepane (7-membered) tertiary amide, whereas closely related screening library analogs employ a 4-phenylpiperazine (CAS 1211734-69-8; MW 456.5) or a 4-morpholinoethyl carboxamide (CAS 1172729-10-0; MW 424.5) [1]. The azepane system studied by Tanuwidjaja et al. (2017) shows that even a single fluorine substitution on the azepane ring can bias its conformation, whereas piperazine and morpholinoethyl carboxamides introduce additional heteroatoms that increase HBA count and TPSA without the same degree of ring-flipping conformational diversity [2]. Quantitative TPSA and HBA data for the piperazine and morpholinoethyl carboxamide analogs are not yet publicly computed in PubChem, precluding a fully quantitative comparison; this evidence is therefore class-level inference.

Conformational Analysis Scaffold Hopping Medicinal Chemistry

Benzyloxy vs. 4-Fluorobenzyloxy Ether: Lipophilicity and Metabolic Soft-Spot Differentiation

The pyrazole C4 position is substituted with a benzyloxy group (C₇H₇O) in the target compound, whereas the analog listed on BenchChem features a 4-fluorobenzyloxy group (C₇H₆FO) at the same position [1]. The replacement of a hydrogen by a fluorine on the terminal phenyl ring is expected to increase XLogP by approximately 0.3–0.5 log units (class-level estimate based on aromatic fluorination SAR) and block potential oxidative metabolism at the para position of the benzyloxy ring [2]. Quantitative XLogP for the 4-fluorobenzyloxy analog has not been independently computed in PubChem, so this comparison remains class-level inference.

Drug Metabolism LogP Optimization Fluorine Chemistry

Molecular Weight and Rotatable Bond Count Differentiation from Higher-Molecular-Weight Piperazine and Morpholinoethyl Analogs

With a molecular weight of 393.5 Da and 5 rotatable bonds, the target compound is significantly lighter and less flexible than the 4-phenylpiperazine analog (MW 456.5 Da, CAS 1211734-69-8) and the morpholinoethyl carboxamide analog (MW 424.5 Da, CAS 1172729-10-0) [1]. This positions the target compound closer to lead-like property space (MW <400, rotatable bonds ≤5) compared to these analogs, which encroach on drug-like upper limits.

Druglikeness Fragment-Based Drug Discovery Lead-Likeness

Procurement-Guiding Application Scenarios for 1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane (CAS 1210193-59-1)


High-Throughput Screening (HTS) Library Design Requiring CNS-Permeable Pyrazole Scaffolds

The compound's zero HBD count and TPSA of 47.4 Ų [1] place it below the widely accepted CNS permeability threshold of TPSA <60–70 Ų and HBD <1, making it suitable for inclusion in CNS-focused screening decks where the higher-TPSA carboxylic acid precursor or HBD-containing analogs are specifically excluded.

Fragment-Based and Lead-Like Screening Collections

With a molecular weight of 393.5 Da and 5 rotatable bonds, the compound occupies lead-like chemical space (MW <400, rotatable bonds ≤5) [1], in contrast to the heavier 4-phenylpiperazine analog (MW 456.5 Da) . This supports its procurement for lead-like screening libraries where larger analogs would be deprioritized.

Structure-Activity Relationship (SAR) Studies on Azepane-Containing Pyrazole Carboxamides

As a representative of a seven-membered ring amide not yet saturated by published SAR data, the compound enables systematic exploration of the azepane ring's conformational contribution. The Tanuwidjaja et al. (2017) study demonstrates that azepane conformation can be tuned by fluorination [2]; this non-fluorinated azepane serves as the baseline comparator for such conformational studies.

Diversification of Pyrazole-Based Chemical Probes with Tunable Lipophilicity

The benzyloxy substituent (XLogP3 4.5) [1] offers a defined lipophilicity reference point against which more polar (e.g., methoxy) or more lipophilic (e.g., 4-fluorobenzyloxy) analogs can be compared. This enables procurement of a matched-pair series where only the C4-alkoxy group varies, reducing synthetic burden in probe-development campaigns.

Quote Request

Request a Quote for 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.